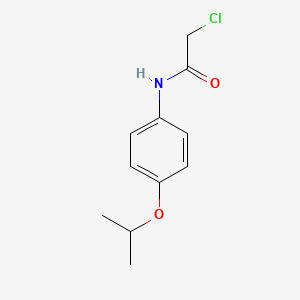
4-(3-Methylphenyl)-1-butene
Descripción general
Descripción
4-(3-Methylphenyl)-1-butene, also known as 4-tert-butylstyrene, is an organic compound that is used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other materials. 4-(3-Methylphenyl)-1-butene is a highly reactive compound, which makes it an ideal starting material for a number of chemical transformations.
Aplicaciones Científicas De Investigación
Reactivity with π-Bonds
A study by Kinjo et al. (2007) investigated the reactivity of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with butenes, resulting in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. This study highlights the potential of 4-(3-Methylphenyl)-1-butene derivatives in stereospecific reactions involving π-bonds.
Unexpected Reactions under Rupe Conditions
Dabdoub et al. (1998) studied the unexpected reaction of 1-butyltelluro-4-phenyl-1-buten-3-yne under Rupe reaction conditions, leading to the formation of a 2-phenyl-3-(4-phenylbut-3-yn-1-enyltelluro)tellurophene instead of the anticipated α,β-unsaturated ketone (Dabdoub et al., 1998). This research indicates the unpredictable behavior of similar compounds in complex chemical reactions.
Electrochemical Preparation and Reactions
The electrochemical preparation and reactions of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene were explored by Uneyama et al. (1983). They demonstrated selective preparation of different compounds through electrooxidative processes, highlighting the utility of 4-(3-Methylphenyl)-1-butene derivatives in electrochemical syntheses (Uneyama et al., 1983).
Polymerization Studies
Yao et al. (2015) researched the polymerization of (E)-1-(4-Methylphenyl)-1,3-butadiene, a compound closely related to 4-(3-Methylphenyl)-1-butene. They achieved stereo 3,4-syndioselective polymerization, contributing to the understanding of how 4-(3-Methylphenyl)-1-butene derivatives might behave in polymerization processes (Yao et al., 2015).
Living Anionic Polymerization
Zhang and Ruckenstein (1999) investigated the living anionic polymerization of a novel bifunctional monomer, 4-(vinylphenyl)-1-butene. Their study provides insights into the polymerization behavior of similar compounds, indicating potential applications in the synthesis of functional polymers and block copolymers (Zhang & Ruckenstein, 1999).
Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) examined the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, using derivatives similar to 4-(3-Methylphenyl)-1-butene. This study aids in understanding how such compounds react in different chemical environments (Toteva & Richard, 1996).
Continuous Flow Synthesis
Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including compounds related to 4-(3-Methylphenyl)-1-butene. Their research contributes to the development of scalable synthesis methods for such compounds (Viviano et al., 2011).
Propiedades
IUPAC Name |
1-but-3-enyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZECWJWBRCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593175 | |
| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-1-butene | |
CAS RN |
92367-45-8 | |
| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)
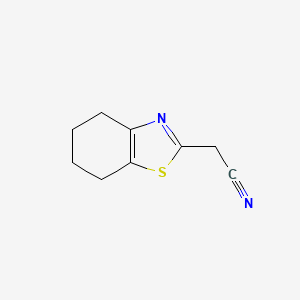
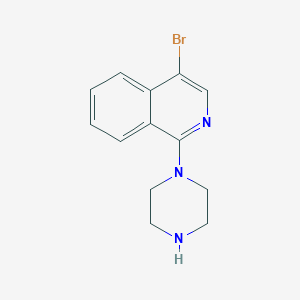

![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)
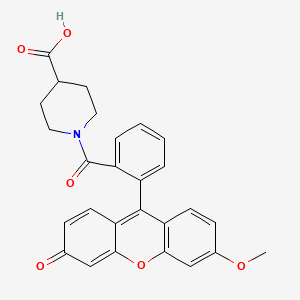
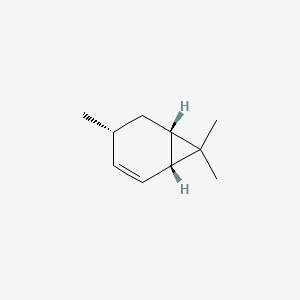
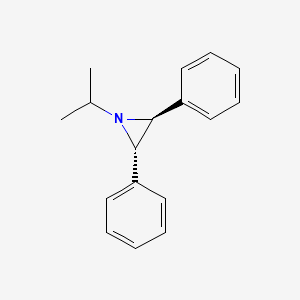



![(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1611947.png)

